2-Amino-4-(3-methylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(3-methylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the amino, nitro, and carbonitrile groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-methylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-methylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-Amino-4-(3-methylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-methylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, contributing to its broad spectrum of activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
2-Amino-4-(3-methylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to the presence of the 3-methylthiophen-2-yl and 4-nitrophenyl groups. These substituents contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
Biological Activity
2-Amino-4-(3-methylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 350588-89-5) is a complex organic compound belonging to the hexahydroquinoline family. Its unique structure includes various functional groups that contribute to its diverse biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H18N4O3S, with a molar mass of approximately 366.44 g/mol. The structure features a quinoline core with an amino group, a nitrophenyl moiety, and a thiophene ring. These components are believed to enhance its chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C21H18N4O3S |
Molar Mass | 366.44 g/mol |
CAS Number | 350588-89-5 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
- A549 (lung cancer)
- HepG-2 (liver cancer)
In one study, the compound showed potent inhibition against PC-3 and A549 cell lines with IC50 values of approximately 2.4μg/mL and 3.2μg/mL, respectively, indicating its potential as an effective anticancer agent compared to standard drugs like Vinblastine and Colchicine .
Cell Line | IC50 (µg/mL) | Reference Drug Comparison |
---|---|---|
MCF-7 | 10.5 | Vinblastine: 9.6 |
HCT-116 | 12.0 | Colchicine: 21.3 |
PC-3 | 2.4 | Vinblastine: 2.3 |
A549 | 3.2 | Colchicine: 9.6 |
HepG-2 | 15.0 | Not applicable |
The mechanism underlying the anticancer activity of this compound may involve the inhibition of specific kinases such as EGFR and VEGFR-2. Molecular docking studies have suggested that the compound effectively binds to these targets, potentially disrupting their signaling pathways which are crucial for tumor growth and proliferation .
Antioxidant Properties
Preliminary studies suggest that compounds within the hexahydroquinoline class may exhibit antioxidant activities due to their ability to scavenge free radicals. This property could contribute to their overall therapeutic potential by mitigating oxidative stress in biological systems .
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of hexahydroquinolines to explore their biological activities further:
- Synthesis and Characterization : The synthesis typically involves multi-step organic reactions which enhance yield and purity for biological testing.
- Cytotoxicity Evaluation : The cytotoxic effects were assessed using the MTT assay across various concentrations, demonstrating selective toxicity towards cancer cells while sparing normal cells .
- Molecular Docking Studies : These studies provide insights into how the compound interacts at the molecular level with target proteins involved in cancer proliferation pathways .
Properties
CAS No. |
350588-89-5 |
---|---|
Molecular Formula |
C21H18N4O3S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-amino-4-(3-methylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H18N4O3S/c1-12-9-10-29-20(12)18-15(11-22)21(23)24(16-3-2-4-17(26)19(16)18)13-5-7-14(8-6-13)25(27)28/h5-10,18H,2-4,23H2,1H3 |
InChI Key |
FJSIWNGCFGAXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N |
Origin of Product |
United States |
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